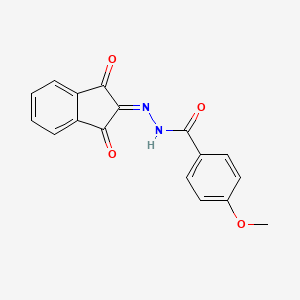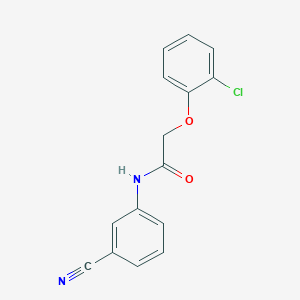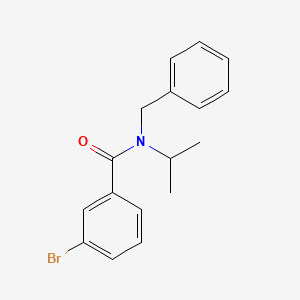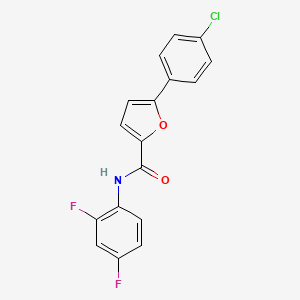![molecular formula C19H15N3OS B5800286 N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 was first synthesized in 2005, and since then, numerous studies have been conducted to explore its mechanism of action, physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of PAC-1 involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. PAC-1 binds to a specific site on procaspase-3, inducing a conformational change that leads to its activation. This results in the cleavage of various cellular proteins and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that PAC-1 has a selective effect on cancer cells, inducing apoptosis in a variety of cancer cell lines while having minimal effects on normal cells. PAC-1 has also been shown to inhibit tumor growth in animal models, further supporting its potential as a cancer therapeutic.
実験室実験の利点と制限
One advantage of PAC-1 is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for combination therapy with other agents that may have more toxic side effects. One limitation of PAC-1 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of PAC-1's potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to optimize its use in cancer therapy.
合成法
The synthesis of PAC-1 involves a multi-step process that includes the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioyl chloride. This intermediate is then reacted with 4-biphenylamine to produce PAC-1. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy. PAC-1 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
特性
IUPAC Name |
4-phenyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-7-4-12-20-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJQGCVWXWPRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)biphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)


![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)



![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)